molecular formula C24H22ClN3O2 B609923 PF-3882845 CAS No. 1023650-66-9

PF-3882845

Cat. No.: B609923
CAS No.: 1023650-66-9
M. Wt: 419.9 g/mol
InChI Key: XNULRSOGWPFPBL-REWPJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist. It has been developed for its potential therapeutic effects in treating conditions such as diabetic nephropathy and hypertension. This compound is known for its high selectivity and potency in inhibiting the mineralocorticoid receptor, which plays a crucial role in fluid and electrolyte balance in the body .

Mechanism of Action

Target of Action

PF-03882845 primarily targets the mineralocorticoid receptor (MR) . The MR is a nuclear receptor that plays a crucial role in electrolyte balance and blood pressure regulation .

Mode of Action

As a non-steroidal MR antagonist , PF-03882845 binds to the MR with high affinity . This binding prevents the action of aldosterone, a hormone that can lead to hypertension and renal disease when overactive .

Biochemical Pathways

The antagonistic action of PF-03882845 on the MR leads to a decrease in the expression of aldosterone-induced genes, such as collagen IV , transforming growth factor-β 1 (Tgf-β 1) , interleukin-6 (Il-6) , intermolecular adhesion molecule-1 (Icam-1) , and osteopontin . These genes are involved in pro-fibrotic pathways, contributing to renal fibrosis when overexpressed .

Pharmacokinetics

It has been shown to have a high therapeutic index, indicating a favorable balance between efficacy and potential side effects .

Result of Action

PF-03882845 has been shown to be more potent than eplerenone, a steroidal MR antagonist, in suppressing the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis . This suggests that PF-03882845 may be effective in protecting against aldosterone-mediated renal disease .

Action Environment

The efficacy of PF-03882845 can be influenced by environmental factors such as diet. For instance, in animal studies, the compound was tested in rats maintained on a high salt diet, which can enhance the action of aldosterone .

Biochemical Analysis

Biochemical Properties

PF-03882845 functions as a non-steroidal mineralocorticoid receptor antagonist with an IC50 of 0.755 nM, compared to eplerenone with an IC50 of 109 nM . It interacts primarily with the mineralocorticoid receptor, inhibiting its activity. This interaction is crucial in mitigating the effects of aldosterone, a hormone that can contribute to renal fibrosis and other renal pathologies. PF-03882845 has been shown to suppress the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis, more effectively than eplerenone .

Cellular Effects

PF-03882845 has significant effects on various cell types and cellular processes. In renal cells, it prevents aldosterone-induced renal fibrosis by reducing the expression of pro-fibrotic genes such as collagen IV, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), and intercellular adhesion molecule-1 (Icam-1) . Additionally, PF-03882845 influences cell signaling pathways by modulating the activity of the mineralocorticoid receptor, thereby impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, PF-03882845 exerts its effects by binding to the mineralocorticoid receptor, thereby inhibiting its activation by aldosterone . This inhibition prevents the downstream signaling events that lead to renal fibrosis and other pathological changes. PF-03882845 does not significantly activate or inhibit other steroid hormone receptors, such as the androgen receptor, estrogen receptor alpha, and glucocorticoid receptor, making it a selective antagonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-03882845 have been observed over various time frames. Studies have shown that PF-03882845 maintains its stability and efficacy over extended periods, with significant reductions in UACR and renal fibrosis markers observed after 14 and 27 days of treatment . The compound’s stability and sustained activity make it a promising candidate for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of PF-03882845 vary with different dosages in animal models. In uninephrectomized Sprague-Dawley rats, PF-03882845 was effective at doses of 5, 15, and 50 mg/kg BID in preventing aldosterone-induced renal fibrosis . Higher doses of PF-03882845 were associated with a greater reduction in UACR and pro-fibrotic gene expression compared to lower doses . The compound’s therapeutic index indicates a significantly lower risk of hyperkalemia compared to eplerenone .

Metabolic Pathways

PF-03882845 is involved in metabolic pathways related to the renin-angiotensin-aldosterone system (RAAS). By inhibiting the mineralocorticoid receptor, PF-03882845 disrupts the aldosterone signaling pathway, leading to reduced renal fibrosis and improved renal function . The compound’s metabolism and clearance are consistent with its role as a selective mineralocorticoid receptor antagonist .

Transport and Distribution

PF-03882845 is transported and distributed within cells and tissues primarily through passive diffusion . Its distribution is influenced by its binding to the mineralocorticoid receptor, which is predominantly expressed in renal tissues . The compound’s localization within renal cells is crucial for its therapeutic effects.

Subcellular Localization

PF-03882845 localizes primarily to the cytoplasm and nucleus of renal cells, where it interacts with the mineralocorticoid receptor . This subcellular localization is essential for its inhibitory effects on aldosterone signaling and the subsequent reduction in pro-fibrotic gene expression . The compound’s selective targeting of the mineralocorticoid receptor ensures its efficacy and minimizes off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-03882845 is synthesized through a series of chemical reactions involving the formation of a benzoindazole core structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of PF-03882845 involves scaling up the synthetic route while ensuring consistency and purity. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

PF-03882845 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is PF-03882845 itself, characterized by its high purity and specific functional groups that confer its biological activity .

Scientific Research Applications

Properties

IUPAC Name

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNULRSOGWPFPBL-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144940
Record name PF-03882845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023650-66-9
Record name PF-03882845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03882845
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03882845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1023650-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-03882845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the methyl 2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylate from step 1 (3.75 g, 8.6 mmol) in methanol (10 mL) and tetrahydrofuran (30 mL) was added 10% aqueous sodium hydroxide (10 mL). The solution was stirred for 20 hours at ambient temperature. The resulting slurry was concentrated to half volume and acidified to a pH of about 2 with 1M hydrochloric acid. The resulting solid was collected by vacuum filtration to provide the title compound largely present as (±)-(3SR,3aRS)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (yellow solid, 3.79 g, quantitative yield). LC/MS on 4.6×50 mm C-18 column, tR=6.74 minutes (10 to 90% acetonitrile/water over 8 minutes at 2 mL/minute with detection 254 nm, at 50° C.); ES-MS m/z 420 (M+H); HRMS Calculated for C24H22ClN3O2: 420.1473 (M+H)+. Found: 420.1449; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10-1.55 (m, 6H), 1.64-1.75 (m, 2H), 1.75-1.87 (m, 1H), 1.99-2.09 (m, 1H), 2.15-2.23 (m, 1H), 2.78-2.91 (m, 2H), 3.00 (d, J=16.11 Hz, 1H), 4.89 (dd, J=9.26, 5.77 Hz, 1H), 7.14 (dd, J=9.00, 1.75 Hz, 1H), 7.34 (d, J=1.88 Hz, 1H), 7.63 (d, J=8.86 Hz, 1H), 7.73 (s, 1H), 7.76 (s, 1H), 7.94 (d, J=7.79 Hz, 1H).
Name
methyl 2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylate
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1ccc2c(c1)CCC1C2=NN(c2ccc(C#N)c(Cl)c2)C1C1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-3882845
Reactant of Route 2
PF-3882845
Reactant of Route 3
PF-3882845
Reactant of Route 4
PF-3882845
Reactant of Route 5
PF-3882845
Reactant of Route 6
PF-3882845

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.